molecular formula C16H14N2O6 B2939808 4-Methyl-3-nitro-5-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287333-32-6

4-Methyl-3-nitro-5-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2939808
CAS RN: 2287333-32-6
M. Wt: 330.296
InChI Key: CFTXERHYGXILLK-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzoic acid is an organic compound used as a building block in organic synthesis . It has been used in the synthesis of one-dimensional lanthanide coordination complexes .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-nitrobenzoic acid consists of a benzene ring with a methyl group (CH3) and a nitro group (NO2) attached to it, along with a carboxylic acid group (CO2H) .


Chemical Reactions Analysis

Carboxylic acids like 4-Methyl-3-nitrobenzoic acid can undergo a variety of reactions, including reactions with bases, called “neutralizations”, which are accompanied by the evolution of substantial amounts of heat .


Physical And Chemical Properties Analysis

4-Methyl-3-nitrobenzoic acid is a solid at room temperature . Its melting point is between 187-190 °C .

Mechanism of Action

Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 .

Safety and Hazards

4-Methyl-3-nitrobenzoic acid is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-methyl-3-nitro-5-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-10-13(7-12(15(19)20)8-14(10)18(22)23)17-16(21)24-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTXERHYGXILLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Benzyloxy)carbonyl]amino}-4-methyl-5-nitrobenzoic acid

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